molecular formula C4BrF3O B14245283 4-Bromo-1,1,1-trifluorobut-3-yn-2-one CAS No. 359779-60-5

4-Bromo-1,1,1-trifluorobut-3-yn-2-one

Cat. No.: B14245283
CAS No.: 359779-60-5
M. Wt: 200.94 g/mol
InChI Key: XJBHGBQZMBSINV-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trifluorobut-3-yn-2-one is an acetylenic ketone featuring a bromine atom at the 4-position, a trifluoromethyl group at the 1-position, and a conjugated triple bond (C≡C) between positions 3 and 2. Its molecular formula is C₄HBrF₃O, with a molecular weight of 214.94 g/mol. This compound is primarily used in cross-coupling reactions to synthesize electron-deficient enones, particularly in heterocyclic chemistry (e.g., pyrrole derivatives) .

Properties

CAS No.

359779-60-5

Molecular Formula

C4BrF3O

Molecular Weight

200.94 g/mol

IUPAC Name

4-bromo-1,1,1-trifluorobut-3-yn-2-one

InChI

InChI=1S/C4BrF3O/c5-2-1-3(9)4(6,7)8

InChI Key

XJBHGBQZMBSINV-UHFFFAOYSA-N

Canonical SMILES

C(#CBr)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

4-Bromo-1,1,1-trifluorobut-3-yn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluorobut-3-yn-2-one with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Bromo-1,1,1-trifluorobut-3-yn-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organozinc compounds, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1,1,1-trifluorobut-3-yn-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-trifluorobut-3-yn-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the triple bond are key reactive sites that participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Functional Group and Structural Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
4-Bromo-1,1,1-trifluorobut-3-yn-2-one C₄HBrF₃O 214.94 Acetylene, ketone, Br, CF₃ Conjugated triple bond, electron-deficient ketone
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one C₁₀H₇BrF₃NO 294.07 Enone, Br, CF₃, aromatic amine Extended conjugation, intramolecular hydrogen bonding
4-Bromo-1,1,2-trifluoro-1-butene C₄H₄BrF₃ 188.97 Alkene, Br, CF₃ Terminal alkene, halogenated hydrocarbon
4-Bromo-2,2-dichloro-1,1,1-trifluorobutan C₄H₄BrCl₂F₃ 259.88 Br, Cl, CF₃ Saturated backbone with multiple halogens

Physical and Electronic Properties

  • Electron-Withdrawing Effects :
    • The CF₃ group in this compound strongly withdraws electrons, polarizing the carbonyl and acetylene groups. This contrasts with 4-Bromo-1,1,2-trifluoro-1-butene , where the alkene is less polarized .
  • Steric Effects: Bulky CF₃ in the target compound creates steric hindrance, limiting access to the carbonyl group compared to non-trifluorinated analogs like 4-bromoindan-1-one derivatives .

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